![molecular formula C14H18 B13967741 Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro- CAS No. 56666-89-8](/img/structure/B13967741.png)
Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene is a complex organic compound with the molecular formula C14H18 It is characterized by its unique structure, which includes a fused ring system combining a benzene ring, a cyclobutane ring, and a cyclooctene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring, followed by further cyclization and hydrogenation steps to form the final compound. The reaction conditions often require specific catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness. Continuous flow reactors and other advanced chemical engineering techniques may be employed to facilitate large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4,6,7,8,9-Octahydrobenzo[a]cyclooctene
- 1,4,5,6,7,8,9,10-Octahydrobenzo[a]cyclooctene
Uniqueness
4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for studying complex organic reactions and developing new materials .
Eigenschaften
CAS-Nummer |
56666-89-8 |
|---|---|
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
tricyclo[6.6.0.02,7]tetradeca-2,4,6-triene |
InChI |
InChI=1S/C14H18/c1-2-4-8-12-11(7-3-1)13-9-5-6-10-14(12)13/h5-6,9-12H,1-4,7-8H2 |
InChI-Schlüssel |
LSEWTYPDORFWDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2C(CC1)C3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)

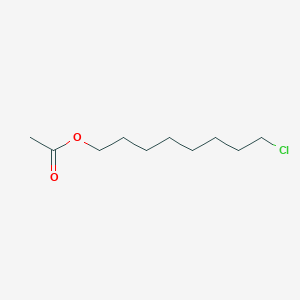
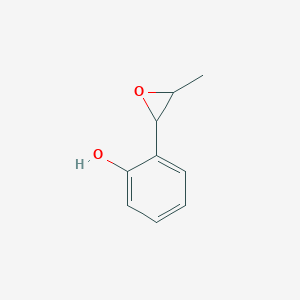
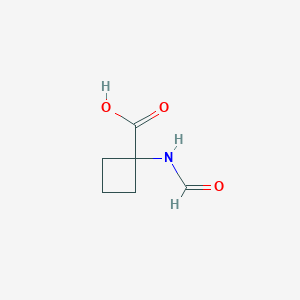
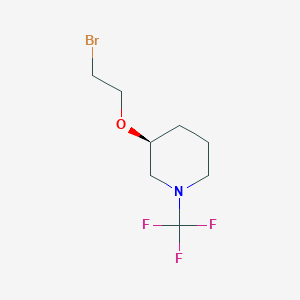
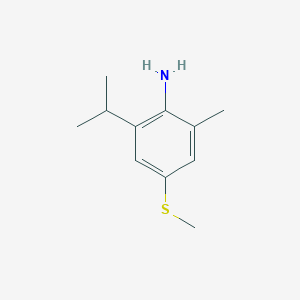
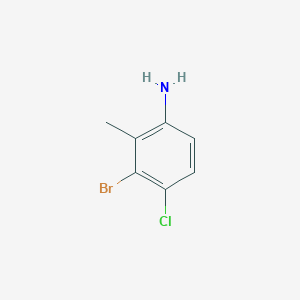
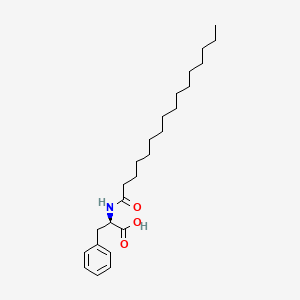
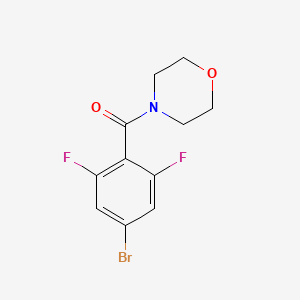
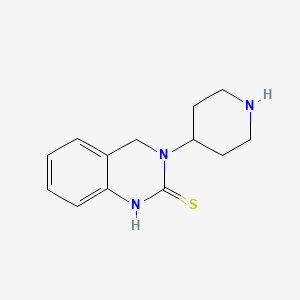
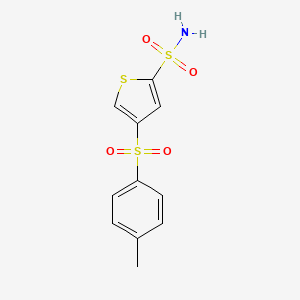
![1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13967757.png)

